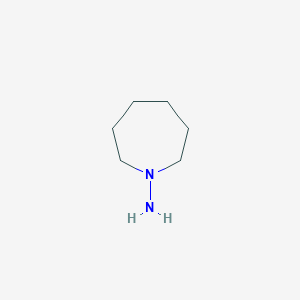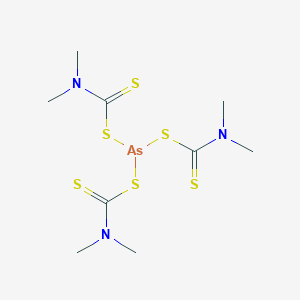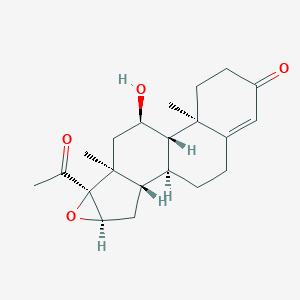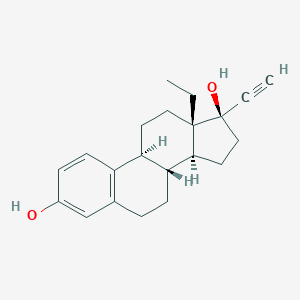
N-(3-oxopropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-oxopropyl)benzamide, also known as OPB-9195, is a chemical compound that belongs to the class of benzamides. It has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. OPB-9195 has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field. We will also explore the various scientific research applications of OPB-9195 and list future directions for further research.
Wirkmechanismus
N-(3-oxopropyl)benzamide has been found to act as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a key role in the metabolism of endocannabinoids. By inhibiting FAAH, N-(3-oxopropyl)benzamide increases the levels of endocannabinoids in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(3-oxopropyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. It has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-oxopropyl)benzamide in lab experiments is its selectivity for FAAH, which allows researchers to study the effects of endocannabinoids specifically. However, one limitation of using N-(3-oxopropyl)benzamide is that it may not accurately reflect the effects of endocannabinoids in vivo, as FAAH inhibition can lead to the accumulation of other fatty acid amides in addition to endocannabinoids.
Zukünftige Richtungen
There are several future directions for further research on N-(3-oxopropyl)benzamide. One area of interest is the potential therapeutic use of N-(3-oxopropyl)benzamide for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of the effects of N-(3-oxopropyl)benzamide on the endocannabinoid system in different regions of the brain. Additionally, further research is needed to determine the long-term effects of FAAH inhibition and the potential for tolerance to develop over time.
Synthesemethoden
The synthesis of N-(3-oxopropyl)benzamide involves the reaction of 3-bromopropionyl chloride with aniline in the presence of a base, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure N-(3-oxopropyl)benzamide. This synthesis method has been reported to yield high purity and high yields of N-(3-oxopropyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-oxopropyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Eigenschaften
CAS-Nummer |
158668-63-4 |
|---|---|
Produktname |
N-(3-oxopropyl)benzamide |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
N-(3-oxopropyl)benzamide |
InChI |
InChI=1S/C10H11NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2,(H,11,13) |
InChI-Schlüssel |
AZQMNFAAZUVCHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCC=O |
Synonyme |
Benzamide, N-(3-oxopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)




![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)







